2-(2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-5-yl)phenol
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Overview
Description
2-(2-(Methylsulfonyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-5-yl)phenol is a complex organic compound characterized by its unique structure, which includes a phenol group, a bipyrazole core, and a methylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(methylsulfonyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-5-yl)phenol typically involves multiple steps, starting with the preparation of the bipyrazole core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones. The phenol group is then introduced via nucleophilic aromatic substitution, where a suitable phenol derivative reacts with the bipyrazole intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylsulfonyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-5-yl)phenol can undergo various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Sodium dichromate, Fremy’s salt
Reduction: Sodium borohydride, tin(II) chloride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives
Scientific Research Applications
2-(2-(Methylsulfonyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-5-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(2-(methylsulfonyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The bipyrazole core may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)phenol: A simpler compound with similar functional groups but lacking the bipyrazole core.
4-Methylsulfonylphenyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
2-(2-(Methylsulfonyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-5-yl)phenol is unique due to its combination of a phenol group, a bipyrazole core, and a methylsulfonyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.
Properties
IUPAC Name |
2-[3-(1,3-diphenylpyrazol-4-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c1-33(31,32)29-23(16-22(26-29)20-14-8-9-15-24(20)30)21-17-28(19-12-6-3-7-13-19)27-25(21)18-10-4-2-5-11-18/h2-15,17,23,30H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUCKLKDOICQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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